molecular formula C21H33P B598082 Dicyclohexyl(4-isopropylphenyl)phosphine CAS No. 1202865-62-0

Dicyclohexyl(4-isopropylphenyl)phosphine

Cat. No.: B598082
CAS No.: 1202865-62-0
M. Wt: 316.469
InChI Key: NPDGEUFCMFKRER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(4-isopropylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 4-isopropylphenyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with the halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(4-isopropylphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Sodium hydride, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds or other substituted aromatic compounds .

Scientific Research Applications

Dicyclohexyl(4-isopropylphenyl)phosphine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which dicyclohexyl(4-isopropylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium or copper, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(4-isopropylphenyl)phosphine is unique due to the presence of both cyclohexyl and isopropylphenyl groups, which provide a balance of steric and electronic properties. This makes it particularly effective as a ligand in various catalytic reactions, offering advantages in terms of reactivity and selectivity .

Properties

IUPAC Name

dicyclohexyl-(4-propan-2-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33P/c1-17(2)18-13-15-21(16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-17,19-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDGEUFCMFKRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746335
Record name Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-62-0
Record name Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-62-0
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